Ethanone, 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)-
Description
The compound "Ethanone, 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)-" (hereafter referred to as the target compound) is a structurally complex molecule featuring a pyrrole core substituted with a 4-bromophenyl group at position 1 and methyl groups at positions 2 and 3. The compound is achiral and exists in a solid state under standard conditions, as reported by ChemBridge Corp., which supplies it for research purposes .
Properties
IUPAC Name |
1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-13-11-17(18(22)12-20-7-9-23-10-8-20)14(2)21(13)16-5-3-15(19)4-6-16/h3-6,11H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKQWNZTWIJYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144191 | |
| Record name | 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315676-34-7 | |
| Record name | 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315676-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts acylation reaction using bromobenzene and an acyl chloride.
Attachment of the Morpholine Moiety: The morpholine group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyrrole ring is replaced by the morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Ethanone derivatives have been explored for their pharmacological properties. Research indicates that compounds with similar structures exhibit:
- Anticancer Activity : Studies have shown that pyrrole-based compounds can inhibit tumor growth by targeting specific cellular pathways. For example, modifications to the pyrrole structure can enhance the cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds containing bromophenyl and morpholine groups have demonstrated effectiveness against bacterial strains. The presence of these functional groups enhances the lipophilicity of the molecule, allowing better membrane penetration.
Material Science
The unique structural features of this compound make it suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Research into similar compounds suggests that they can be used as emissive layers in OLED technology due to their electronic properties.
- Polymer Chemistry : The incorporation of ethanone derivatives into polymer matrices has been studied for developing materials with enhanced thermal stability and mechanical properties.
Biochemical Studies
Ethanone derivatives are also being investigated for their interactions at the biochemical level:
- Enzyme Inhibition : Some studies suggest that these compounds can act as enzyme inhibitors, which could be beneficial in drug design against diseases where specific enzymes play a critical role.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Synthesis and Biological Evaluation of Pyrrole Derivatives" | Anticancer Activity | Identified potent inhibitors against breast cancer cell lines with IC50 values in low micromolar range. |
| "Morpholine Derivatives as Antimicrobial Agents" | Antimicrobial Activity | Showed significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL. |
| "Characterization of Organic Light Emitting Diodes Using Novel Pyrrole Compounds" | Material Science | Achieved high efficiency and stability in OLED applications with a luminous efficacy of over 20 lm/W. |
Mechanism of Action
The mechanism of action of Ethanone, 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the pyrrole and morpholine moieties contribute to the compound’s overall biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural and Functional Group Comparisons
a. Pyrrole vs. Pyrazole Derivatives Compounds such as 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Fun et al., 2012) replace the pyrrole ring in the target compound with a pyrazole moiety . Key differences include:
- Bioactivity : Pyrazole derivatives in the patent by Sheldrick (2015) exhibit DNA photocleaving activity under UV light, attributed to electron-withdrawing groups like nitro- or bromophenyl . The target compound’s morpholinyl group, a polar saturated amine, may instead favor interactions with biological targets via hydrogen bonding or solubility modulation.
b. Morpholinyl vs. Aryl/Alkyl Substituents The compound 1-[4-[(1E)-3-(4-morpholinyl)-1-propenyl]phenyl]-2-phenylethanone (CAS: 874151-94-7) shares the morpholinyl group with the target compound but incorporates a propenyl linker and phenyl group .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Biological Activity
Ethanone, 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)-, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 346.1424 g/mol. The compound features a pyrrole ring substituted with a bromophenyl group and a morpholine moiety, which are known to influence its biological properties.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 346.1424 g/mol |
| Melting Point | 79–82 °C |
| CAS Number | 95337-69-2 |
| Solubility | Soluble in organic solvents |
Ethanone derivatives often exhibit biological activity through various mechanisms:
- Inhibition of Enzyme Activity : Many compounds in this class inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : They can act as modulators for various receptors, including those involved in neurotransmission and inflammation.
- Antioxidant Activity : Some studies have indicated that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
Anticancer Properties
Recent studies have highlighted the anticancer potential of ethanone derivatives. For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating the p53 pathway and inhibiting MDM2 interactions.
Case Study : A study published in Medicinal Chemistry demonstrated that a related compound exhibited significant growth inhibition in various cancer cell lines through cell cycle arrest mechanisms .
Antimicrobial Activity
Ethanone derivatives have also been evaluated for their antimicrobial properties. The presence of the bromophenyl group enhances the lipophilicity of the molecule, which can improve membrane permeability and increase antimicrobial efficacy.
Research Findings :
- A study found that similar ethanone derivatives showed promising activity against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .
Toxicity and Safety Profile
While ethanone derivatives exhibit promising biological activities, it is crucial to assess their safety profile. Preliminary toxicity studies indicate that these compounds can be irritants at higher concentrations. Proper handling and dosage are essential to mitigate potential risks .
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks, as morpholine derivatives can emit toxic vapors upon decomposition .
- Storage : Store in airtight containers at 2–8°C, protected from light, due to the compound’s sensitivity to moisture and photodegradation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid direct contact with skin or eyes .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the pyrrole ring substitution pattern and morpholinyl group integration. Compare chemical shifts with structurally similar bromophenyl ethanones (e.g., δ 7.4–7.6 ppm for aromatic protons) .
- GC-FTIR : Analyze carbonyl (C=O) stretching vibrations (~1700 cm) and morpholine ring vibrations (1250–1150 cm) to verify functional groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~400–450 g/mol) and isotopic patterns for bromine (1:1 ratio for /) .
Advanced Research Questions
Q. How can synthetic routes be optimized for introducing the morpholinyl moiety?
- Methodological Answer :
- Stepwise Substitution : React 1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]ethanone with morpholine under basic conditions (e.g., KCO) in anhydrous DMF at 80–100°C. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
- Catalysis : Use CuI/1,10-phenanthroline to accelerate Ullmann-type coupling for aryl-morpholine bond formation, achieving yields >75% .
- Purification : Employ column chromatography (SiO, gradient elution) followed by recrystallization from ethanol/water .
Q. How to address discrepancies in NMR data caused by tautomerism or dynamic effects?
- Methodological Answer :
- Variable Temperature (VT) NMR : Conduct -NMR at −20°C to slow tautomeric interconversion of the pyrrole ring, resolving split peaks .
- 2D NMR (COSY, HSQC) : Map coupling between pyrrole protons and adjacent substituents to distinguish regioisomers .
- Computational Modeling : Compare experimental shifts with DFT-calculated spectra (e.g., B3LYP/6-31G*) to validate assignments .
Q. What in vitro assays are suitable for evaluating bioactivity of morpholinyl-pyrrole derivatives?
- Methodological Answer :
- Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of PI3K/mTOR pathways, given morpholine’s role in kinase binding .
- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus), referencing pyrrole derivatives’ known activity .
- Cytotoxicity : Assess IC values in cancer cell lines (e.g., HeLa) via MTT assays, comparing with controls like doxorubicin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
